molecular formula C10H10N2O4S B14596766 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide CAS No. 59794-89-7

2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide

Cat. No.: B14596766
CAS No.: 59794-89-7
M. Wt: 254.26 g/mol
InChI Key: WWIBVRQWNGUDTG-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The ethyl ester and 1,1-dioxide functionalities add to its unique chemical properties.

Preparation Methods

The synthesis of 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with diethyl oxalate or oxamic acid esters in the presence of sodium methoxide . The reaction conditions include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide involves its interaction with various molecular targets:

Comparison with Similar Compounds

2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide can be compared with other benzothiadiazine derivatives:

Properties

IUPAC Name

ethyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-2-16-10(13)9-11-7-5-3-4-6-8(7)17(14,15)12-9/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIBVRQWNGUDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432297
Record name 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59794-89-7
Record name 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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